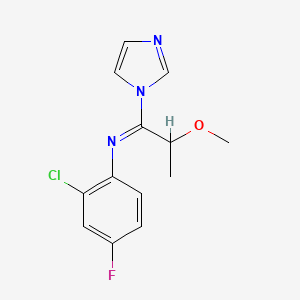![molecular formula C15H16N4OS B14340760 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide CAS No. 106510-62-7](/img/structure/B14340760.png)
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of hydrazones
Vorbereitungsmethoden
The synthesis of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide typically involves the reaction of cyclohexa-2,4-dien-1-one derivatives with hydrazine derivatives under specific conditions. One common method involves the photolytic cleavage of cyclohexa-2,4-dien-1-one sulfone derivatives in the presence of diamines, which leads to the formation of bis-amides containing a diene moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazine and carbothioamide moieties. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide involves its interaction with various molecular targets and pathways. The compound can form hydrazones and oximes through reactions with aldehydes and ketones, which can then interact with biological molecules . These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{2-[6-(Hydroxyimino)cyclohexa-2,4-dien-1-yl]-2-phenylethylidene}hydrazine-1-carbothioamide include other hydrazones and oximes. These compounds share similar chemical structures and biological activities but may differ in their specific properties and applications. For example, benzohydrazide derivatives exhibit similar antibacterial and anticancer activities but may have different pharmacokinetic properties . Other similar compounds include cyclohexa-1,4-dienes, which are used in various chemical reactions and have different reactivity profiles .
Eigenschaften
CAS-Nummer |
106510-62-7 |
|---|---|
Molekularformel |
C15H16N4OS |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
[[2-(6-hydroxyiminocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]amino]thiourea |
InChI |
InChI=1S/C15H16N4OS/c16-15(21)18-17-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-20/h1-10,12-13,20H,(H3,16,18,21) |
InChI-Schlüssel |
OWHJSQHMENCEFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C=NNC(=S)N)C2C=CC=CC2=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


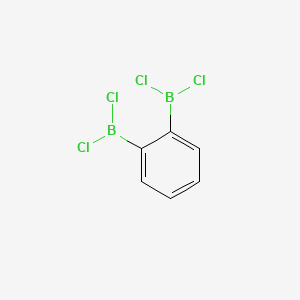
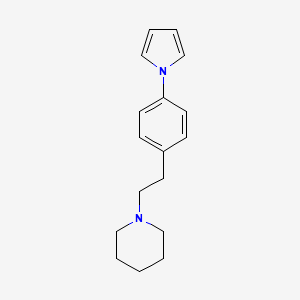
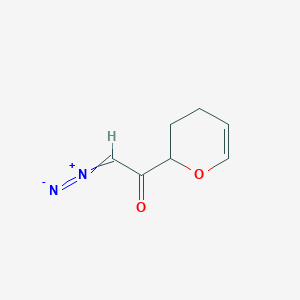
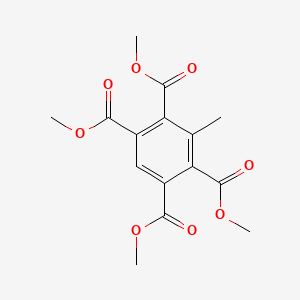
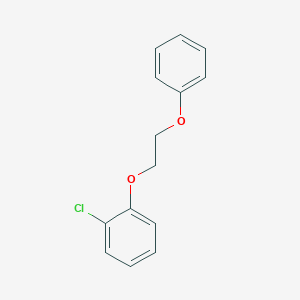
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
![1,1'-(Decane-1,10-diyl)bis[4-(dimethylamino)pyridin-1-ium] dibromide](/img/structure/B14340710.png)
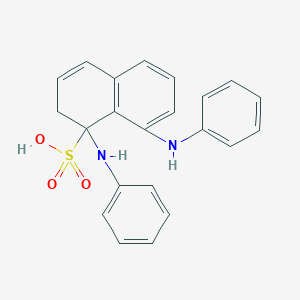

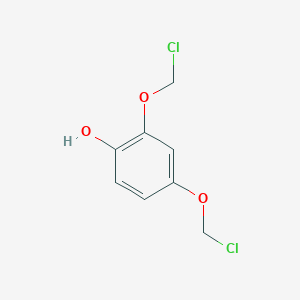
![Methyl 3,4,4-trimethyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14340747.png)


